The Structural Elucidation of Maltotriose Hydrate: A Technical Guide
The Structural Elucidation of Maltotriose Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriose hydrate, a trisaccharide of significant interest in the food, biotechnology, and pharmaceutical industries, is a carbohydrate composed of three α-D-glucose units.[1][2] Its structure, characterized by α-1,4 glycosidic linkages, dictates its biochemical properties and interactions with enzymes and receptors.[1][2] This technical guide provides a comprehensive overview of the molecular structure of maltotriose hydrate, supported by spectroscopic data and detailed experimental protocols for its characterization. The guide is intended to serve as a resource for researchers and professionals engaged in carbohydrate chemistry, biochemistry, and drug development.
Introduction
Maltotriose is an oligosaccharide consisting of three glucose molecules joined by α-1,4 glycosidic bonds.[1][3] In its solid form, it often incorporates water molecules, forming a hydrate. The systematic IUPAC name for maltotriose is α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[3] Understanding the precise three-dimensional structure of maltotriose hydrate is crucial for elucidating its role in biological processes and for its application in various industrial contexts.
Molecular Structure
Maltotriose hydrate is a linear trisaccharide. The glucose units are in the pyranose form. The glycosidic bonds linking the glucose residues are of the α-1,4 type, meaning the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit, with the anomeric carbon in the α-configuration. The terminal glucose unit with a free anomeric carbon is known as the reducing end.
Below is a two-dimensional representation of the chemical structure of maltotriose.
Caption: Chemical structure of maltotriose.
Physicochemical Properties
Maltotriose hydrate is a white to off-white crystalline powder.[4][5] It is soluble in water. The anhydrous form has a molecular formula of C18H32O16 and a molecular weight of 504.44 g/mol .[4][5]
| Property | Value | Reference |
| Molecular Formula | C18H32O16 | [4][5] |
| Molecular Weight (Anhydrous) | 504.44 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Optical Rotation [α]D/20 | +150° to +170° (c=1 in H2O) | [4] |
| Melting Point | 132-135 °C | [6][7] |
Spectroscopic Data
The structure of maltotriose is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides. The chemical shifts of the anomeric protons and carbons are particularly diagnostic for determining the nature of the glycosidic linkages.
| Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Non-reducing End (G1) | ||
| H-1 | 5.40 | 100.5 |
| H-2 | 3.65 | 72.5 |
| H-3 | 3.94 | 73.9 |
| H-4 | 3.61 | 78.0 |
| H-5 | 3.82 | 70.8 |
| H-6 | 3.84 | 61.5 |
| Internal Residue (G2) | ||
| H-1 | 5.40 | 100.5 |
| H-2 | 3.65 | 72.5 |
| H-3 | 3.94 | 73.9 |
| H-4 | 3.61 | 78.0 |
| H-5 | 3.82 | 70.8 |
| H-6 | 3.84 | 61.5 |
| Reducing End (G3, α-anomer) | ||
| H-1 | 5.23 | 92.8 |
| H-2 | 3.54 | 72.1 |
| H-3 | 3.85 | 73.9 |
| H-4 | 3.61 | 70.8 |
| H-5 | 3.98 | 72.5 |
| H-6 | 3.84 | 61.5 |
| Reducing End (G3, β-anomer) | ||
| H-1 | 4.65 | 96.8 |
| H-2 | 3.27 | 75.0 |
| H-3 | 3.65 | 76.8 |
| H-4 | 3.61 | 70.8 |
| H-5 | 3.75 | 76.8 |
| H-6 | 3.84 | 61.5 |
Note: Chemical shifts are reported for spectra acquired in D₂O and are referenced to an internal standard. Values may vary slightly depending on experimental conditions.
Experimental Protocols
The structural determination of maltotriose hydrate relies on well-established experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the glucose units.
Methodology:
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Sample Preparation: A high-purity sample of maltotriose hydrate (5-10 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.96%). To minimize the residual HDO signal, the sample may be lyophilized from D₂O two to three times. An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift referencing.
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Data Acquisition: NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or higher).
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1D ¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H-1) typically resonate in the 4.5-5.5 ppm region.
-
1D ¹³C NMR: Provides information on the carbon skeleton.
-
2D Correlation Spectroscopy (COSY): Establishes proton-proton scalar couplings within each glucose residue, allowing for the assignment of the spin systems.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for determining the glycosidic linkages between the glucose units.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information on through-space proton-proton proximities, which helps to confirm the glycosidic linkages and provides insights into the three-dimensional conformation.
-
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to determine the sequence and linkage of the monosaccharide units.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the molecule.
Note: As of the writing of this guide, a complete crystal structure of isolated maltotriose hydrate is not publicly available in crystallographic databases. The available X-ray diffraction data pertains to maltotriose in complex with various proteins.[3][4][8][9][10] The following is a general protocol for the X-ray crystallography of carbohydrates.
Methodology:
-
Crystallization: High-purity maltotriose hydrate is dissolved in a suitable solvent (typically water or a water/organic solvent mixture). Crystals are grown by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. Obtaining diffraction-quality crystals is often the most challenging step.
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Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and placed in an X-ray beam, often from a synchrotron source for high intensity. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.
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Data Processing: The intensities and positions of the diffraction spots are measured and integrated. The data is then corrected for various experimental factors.
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Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.
Logical Relationships in Structural Elucidation
The process of determining the structure of maltotriose hydrate involves a logical workflow where the results from different experimental techniques are integrated.
Caption: Workflow for the structural elucidation of maltotriose hydrate.
Conclusion
References
- 1. Maltotriose - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Maltotriose (HMDB0001262) [hmdb.ca]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Maltotriose hydrate | 312693-63-3 | MMA69363 | Biosynth [biosynth.com]
- 7. Crystallization and preliminary X-ray diffraction studies of a deglycosylated glucose oxidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
